Conformational Landscape of 3-Oxa-bicyclo[3.2.1]octan-8-ol: A Technical Guide for Drug Discovery
Conformational Landscape of 3-Oxa-bicyclo[3.2.1]octan-8-ol: A Technical Guide for Drug Discovery
Abstract
The bicyclo[3.2.1]octane framework is a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents.[1] The introduction of a heteroatom, such as oxygen, into this rigid scaffold significantly influences its three-dimensional structure and, consequently, its interaction with biological targets. This guide provides an in-depth conformational analysis of 3-Oxa-bicyclo[3.2.1]octan-8-ol, a key building block in medicinal chemistry. We will explore the stereochemical nuances of the exo and endo isomers, the pivotal role of intramolecular hydrogen bonding, and the synergistic application of advanced spectroscopic and computational techniques to elucidate its conformational preferences. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecular scaffold.
Introduction: The Significance of the 3-Oxa-bicyclo[3.2.1]octane Scaffold
The rigid architecture of the bicyclo[3.2.1]octane system provides a robust platform for the precise spatial orientation of functional groups, a critical aspect in the design of selective and potent therapeutics. The incorporation of an oxygen atom at the 3-position introduces polarity and potential hydrogen bond accepting capabilities, further modulating the molecule's pharmacokinetic and pharmacodynamic properties. The hydroxyl group at the 8-position, existing as either an exo or endo stereoisomer, plays a crucial role in defining the conformational landscape through potential intramolecular hydrogen bonding. A thorough understanding of the conformational equilibria of 3-Oxa-bicyclo[3.2.1]octan-8-ol is therefore paramount for its effective utilization in drug design and development.
Stereoisomers and Conformational Possibilities
The core of 3-Oxa-bicyclo[3.2.1]octan-8-ol consists of a six-membered tetrahydropyran ring fused with a five-membered cyclopentane ring. The six-membered ring can, in principle, adopt a chair or a boat conformation. The relative stability of these conformers is dictated by a delicate balance of steric and electronic factors.
The stereochemistry of the hydroxyl group at the C-8 position gives rise to two diastereomers: exo-3-Oxa-bicyclo[3.2.1]octan-8-ol and endo-3-Oxa-bicyclo[3.2.1]octan-8-ol. The exo isomer has the hydroxyl group oriented away from the six-membered ring, while in the endo isomer, it is pointing towards it. This seemingly subtle difference has profound implications for the molecule's conformational preferences due to the potential for intramolecular hydrogen bonding between the C-8 hydroxyl group and the ether oxygen at the 3-position in the endo isomer.
The Decisive Role of Intramolecular Hydrogen Bonding
Hydrogen bonding is a key non-covalent interaction that governs molecular conformation. In the context of 3-Oxa-bicyclo[3.2.1]octan-8-ol, the possibility of an intramolecular hydrogen bond in the endo isomer is a critical determinant of its conformational equilibrium. This interaction can stabilize a particular conformation, shifting the equilibrium and influencing the overall shape of the molecule. The presence or absence of this hydrogen bond can be probed experimentally and supported by computational modeling.
Experimental Approaches to Conformational Analysis
A multi-faceted experimental approach is essential for a comprehensive understanding of the conformational landscape of 3-Oxa-bicyclo[3.2.1]octan-8-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of conformational analysis in solution. Key NMR techniques include:
-
¹H NMR Spectroscopy: The analysis of proton-proton coupling constants (³JHH) provides valuable information about dihedral angles, which are directly related to the conformation of the ring system.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are sensitive to the local electronic environment and can provide insights into the overall molecular geometry.[2]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments provide information about through-space proximity of protons, which is invaluable for determining the relative stereochemistry and identifying the preferred conformation. For instance, in bicyclo[3.2.1]octane systems, strong NOE correlations can help establish the spatial orientation of substituents.[3]
-
Variable-Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes and determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for conformational equilibria.[4][5]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive picture of the molecular structure in the solid state.[6][7] While the solid-state conformation may not always be the most stable in solution, it provides an invaluable starting point for computational modeling and can confirm the relative stereochemistry of the molecule.
Computational Chemistry: A Synergistic Tool
Computational modeling is an indispensable tool for complementing experimental data and providing a deeper understanding of the conformational preferences of 3-Oxa-bicyclo[3.2.1]octan-8-ol.
Molecular Mechanics (MM)
MM methods provide a rapid means of exploring the potential energy surface and identifying low-energy conformers.
Density Functional Theory (DFT)
DFT calculations offer a higher level of theory for optimizing the geometries of the identified conformers and calculating their relative energies.[8] Functionals such as B3LYP with appropriate basis sets (e.g., 6-31G*) have been shown to be effective for similar systems.[7] Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated to simulate the effect of the solvent on the conformational equilibrium.[4]
Integrated Conformational Analysis Workflow
A robust conformational analysis of 3-Oxa-bicyclo[3.2.1]octan-8-ol involves a synergistic interplay between experimental and computational methods.
Figure 1: Integrated workflow for the conformational analysis of 3-Oxa-bicyclo[3.2.1]octan-8-ol.
Expected Conformational Preferences
Based on studies of analogous bicyclo[3.2.1]octane systems, the six-membered ring in 3-Oxa-bicyclo[3.2.1]octan-8-ol is expected to predominantly adopt a chair conformation to minimize torsional and steric strain.
-
exo-3-Oxa-bicyclo[3.2.1]octan-8-ol: In the absence of a stabilizing intramolecular hydrogen bond, the chair conformation is anticipated to be the most stable. The hydroxyl group will be oriented away from the ring system.
-
endo-3-Oxa-bicyclo[3.2.1]octan-8-ol: The endo isomer presents a more complex scenario. The formation of an intramolecular hydrogen bond between the C-8 hydroxyl group and the ether oxygen at C-3 could stabilize a boat or a twist-boat conformation of the six-membered ring, despite the inherent strain of these conformations. The strength of this hydrogen bond will be a key factor in determining the position of the conformational equilibrium. Variable-temperature NMR studies would be particularly insightful in this case to quantify the energetic differences between the hydrogen-bonded and non-hydrogen-bonded conformers.
Experimental and Computational Protocols
Protocol for Variable-Temperature (VT) NMR Spectroscopy
Objective: To determine the thermodynamic parameters of the conformational equilibrium.
Instrumentation: 500 MHz NMR spectrometer equipped with a variable-temperature unit.
Procedure:
-
Prepare a ~10-20 mM solution of the purified 3-Oxa-bicyclo[3.2.1]octan-8-ol isomer in a suitable deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈) in a high-quality NMR tube.
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for at least 10-15 minutes at each temperature.
-
Acquire a ¹H NMR spectrum at each temperature point, ensuring consistent acquisition parameters.
-
Identify the signals corresponding to the different conformers. The integration of these signals will be used to determine the population of each conformer at each temperature.
-
Plot ln(Keq) versus 1/T (van't Hoff plot), where Keq is the equilibrium constant calculated from the conformer populations.
-
The enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of the linear fit, respectively. The Gibbs free energy (ΔG°) can then be calculated at a given temperature.
Protocol for DFT-Based Conformational Analysis
Objective: To calculate the relative energies of the possible conformers.
Software: Gaussian, Spartan, or similar quantum chemistry package.
Procedure:
-
Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF) to identify all low-energy conformers.
-
Geometry Optimization: For each identified conformer, perform a full geometry optimization using DFT at a suitable level of theory (e.g., B3LYP/6-31G*).
-
Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Calculation (Optional but Recommended): To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., def2-TZVP).
-
Solvation Effects: Include the effects of a solvent using an implicit solvation model (e.g., IEF-PCM) during the optimization and energy calculations to better mimic the solution-phase behavior.
-
Analysis: Compare the relative Gibbs free energies of the conformers to determine their theoretical populations at a given temperature.
Data Presentation
Table 1: Hypothetical ¹H NMR Data for exo- and endo-3-Oxa-bicyclo[3.2.1]octan-8-ol
| Proton | exo-Isomer (δ, ppm, J in Hz) | endo-Isomer (δ, ppm, J in Hz) |
| H-1 | 2.5 (br s) | 2.6 (br s) |
| H-2ax | 3.8 (dd, 10.5, 4.0) | 3.9 (dd, 10.0, 3.5) |
| H-2eq | 3.5 (d, 10.5) | 3.6 (d, 10.0) |
| H-4ax | 3.7 (dd, 10.5, 4.0) | 3.8 (dd, 10.0, 3.5) |
| H-4eq | 3.4 (d, 10.5) | 3.5 (d, 10.0) |
| H-5 | 2.4 (br s) | 2.5 (br s) |
| H-6n | 1.8 (m) | 1.9 (m) |
| H-6x | 1.6 (m) | 1.7 (m) |
| H-7n | 1.9 (m) | 2.0 (m) |
| H-7x | 1.7 (m) | 1.8 (m) |
| H-8 | 4.0 (s) | 4.2 (s) |
Note: This is hypothetical data for illustrative purposes. Actual chemical shifts and coupling constants will vary.
Table 2: Calculated Relative Energies of Conformers (Hypothetical)
| Isomer | Conformation | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solvated |
| exo | Chair | 0.00 | 0.00 |
| exo | Boat | +5.2 | +4.8 |
| endo | Chair (no H-bond) | +1.5 | +1.8 |
| endo | Boat (H-bonded) | +0.8 | +0.5 |
Note: This is hypothetical data for illustrative purposes.
Conclusion
The conformational analysis of 3-Oxa-bicyclo[3.2.1]octan-8-ol is a nuanced endeavor that requires a synergistic approach, combining high-resolution NMR spectroscopy and robust computational modeling. The stereochemistry at the C-8 position is a critical determinant of the conformational landscape, with the potential for intramolecular hydrogen bonding in the endo isomer playing a pivotal role in stabilizing otherwise higher-energy boat or twist-boat conformations. A thorough understanding of these conformational preferences is essential for leveraging this versatile scaffold in the design of novel therapeutics with enhanced potency and selectivity. The methodologies and protocols outlined in this guide provide a comprehensive framework for researchers to confidently explore the conformational space of this and related bicyclic systems.
References
- Filippini, M.-H., & Rodriguez, J. (2012). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 112(5), 3481–3532.
- Stothers, J. B., Tan, C. T., & Teo, K. C. (1976). 13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. Canadian Journal of Chemistry, 54(8), 1211–1221.
- Elmansy, M. F., dos Remedios, J. R. D., & Silverman, R. B. (2022). Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. Organic Letters, 24(1), 133–137.
- Elmansy, M. F., dos Remedios, J. R. D., & Silverman, R. B. (2022). Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions.
- Pilli, R. A., & Victor, M. M. (2001). Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. Indian Journal of Chemistry - Section B, 40(10), 896-903.
- Alcântara, A. F. C., Piló-Veloso, D., de Almeida, W. B., Maltha, C. R. A., & Barbosa, L. C. A. (2006). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Journal of Molecular Structure, 791(1-3), 180–185.
- Marco-Contelles, J., & de Opazo, E. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.
- Santos, S. C., Carvalho, A. G., Fortes, G. A. C., & Lião, L. M. (2014). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society, 25(2), 282-288.
- Mewes, J.-M., Bursch, M., Hansen, A., & Grimme, S. (2022).
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
- Promontorio, R. (2018).
- Kulesza, A., & Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives.
- Nishiyama, Y., et al. (2000). Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Chemical and Pharmaceutical Bulletin, 48(3), 439-442.
- Santos, S. C., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society, 25(2), 282-288.
- Mewes, J.-M., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 28(51), e202201349.
- Marco-Contelles, J., & de Opazo, E. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.
- Marques, M. M. B., & Padrón, J. I. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.
- Rittner, R. (2008).
- Mewes, J.-M., et al. (2022).
- Roy, A., et al. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. ChemPhysChem, 25(14), e202400298.
- Shishkin, M. A., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials.
Sources
- 1. New bicyclic [3.2.1] octane neolignan derivative from Aniba firmula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
